molecular formula C17H14Cl2N4O2S B10900856 N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide

N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide

Cat. No.: B10900856
M. Wt: 409.3 g/mol
InChI Key: SVAFRVTYBHUWQC-UFFVCSGVSA-N
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Description

N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

[ \text{Hydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{Hydrazone} + \text{Water} ]

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the hydrazide.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
  • N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. These features include the presence of the pyrazole ring, the dichlorophenyl group, and the sulfonohydrazide moiety.

Properties

Molecular Formula

C17H14Cl2N4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H14Cl2N4O2S/c1-11-2-5-14(6-3-11)26(24,25)23-21-10-13-9-20-22-17(13)12-4-7-15(18)16(19)8-12/h2-10,23H,1H3,(H,20,22)/b21-10+

InChI Key

SVAFRVTYBHUWQC-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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